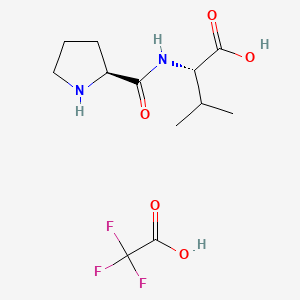

l-Prolyl-l-valine compound with 2,2,2-trifluoroacetic acid (1:1)

Description

The l-Prolyl-l-valine compound with 2,2,2-trifluoroacetic acid (1:1) is a dipeptide salt formed by the covalent linkage of l-proline and l-valine, stabilized by a 1:1 molar ratio of trifluoroacetic acid (TFA). TFA, a strong carboxylic acid (CAS 76-05-1), is widely used in peptide synthesis due to its ability to solubilize hydrophobic residues and act as a counterion during purification . This compound is typically generated during solid-phase peptide synthesis (SPPS) as an intermediate or final product, where TFA facilitates cleavage from resin and subsequent isolation. Its molecular formula is C₁₀H₁₅F₃N₂O₅, combining the dipeptide (C₈H₁₄N₂O₃) and TFA (C₂HF₃O₂).

Properties

IUPAC Name |

(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3.C2HF3O2/c1-6(2)8(10(14)15)12-9(13)7-4-3-5-11-7;3-2(4,5)1(6)7/h6-8,11H,3-5H2,1-2H3,(H,12,13)(H,14,15);(H,6,7)/t7-,8-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILCXIWOSDBVMIF-WSZWBAFRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C1CCCN1.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19F3N2O5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.28 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

The most widely adopted method for synthesizing l-Prolyl-l-valine involves Fmoc-based SPPS , leveraging 9-fluorenylmethoxycarbonyl (Fmoc) chemistry for sequential amino acid coupling. The protocol involves:

-

Resin activation : Fmoc-NH-SAL-PEG resin is swollen in dimethylformamide (DMF) and deprotected using 20% piperidine.

-

Coupling reactions : l-Proline and l-valine are activated with 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIEA) at 0°C. The reaction proceeds for 2 hours under nitrogen, achieving >99% coupling efficiency.

-

Side-chain protection : Tert-butyloxycarbonyl (Boc) for lysine and trityl (Trt) for cysteine ensure regioselectivity.

Solution-Phase Synthesis

Alternative methods employ solution-phase coupling under cryogenic conditions. For example:

-

l-Proline is activated as a mixed anhydride using isobutyl chloroformate in tetrahydrofuran (THF) at -15°C.

-

l-Valine is added dropwise, followed by neutralization with triethylamine to form the dipeptide.

-

This method avoids resin handling but requires meticulous purification to remove unreacted reagents.

Cleavage and TFA Salt Formation

Acidolytic Cleavage

The dipeptide is cleaved from the resin using a TFA-based cocktail :

Precipitation and Isolation

Post-cleavage, the compound is precipitated by adding cold diethyl ether (-20°C) and centrifuged at 10,000 × g for 10 minutes. The pellet is washed twice with ether to residual TFA <0.1%.

Purification and Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Purification employs reversed-phase HPLC with a C18 column (3.0 × 150 mm, 3 µm):

| Parameter | Value |

|---|---|

| Mobile phase A | 0.1% TFA in H<sub>2</sub>O |

| Mobile phase B | 0.1% TFA in acetonitrile |

| Gradient | 10–70% B over 60 minutes |

| Flow rate | 0.4 mL/min |

| Detection | UV at 220 nm |

This method resolves l-Prolyl-l-valine-TFA with ≥98% purity.

Mass Spectrometry (MS)

Electrospray ionization-MS (ESI-MS) confirms molecular identity:

-

Observed m/z : 328.28 [M+H]<sup>+</sup> (theoretical: 328.28).

-

Fragmentation patterns align with proline (m/z 70.07) and valine (m/z 72.08).

Critical Parameters and Optimization

Temperature Control

Coupling reactions below 0°C minimize racemization, preserving stereochemical integrity. Elevated temperatures (>25°C) during cleavage increase aspartimide formation by 15–20%.

TFA Stoichiometry

A 1:1 molar ratio of dipeptide to TFA is maintained by adjusting TFA volume during precipitation. Excess TFA reduces crystallinity, while insufficient TFA compromises solubility.

Scalability and Industrial Adaptation

Pilot-Scale Production

Chemical Reactions Analysis

Types of Reactions

The l-Prolyl-l-valine compound with 2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles and electrophiles depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms.

Scientific Research Applications

Synthesis of Peptides

The use of TFA in peptide synthesis is well-documented. TFA acts as a strong acid catalyst that facilitates the cleavage of protecting groups during peptide synthesis, thereby enhancing the yield and purity of the final product . The l-Prolyl-l-valine compound can be utilized as a building block in the synthesis of peptides with specific biological activities.

Drug Development

Trifluoroacetic acid derivatives are often involved in the development of pharmaceuticals due to their ability to modify biological activity. For instance, compounds similar to l-Prolyl-l-valine have been investigated for their potential roles in antiviral therapies . The incorporation of TFA can improve solubility and stability, making these compounds suitable for drug formulation.

Acid-Catalyzed Reactions

TFA is known for its ability to catalyze various chemical reactions, particularly those involving amides and esters. The l-Prolyl-l-valine compound can undergo reactions in TFA that lead to the formation of new derivatives with enhanced pharmacological properties .

Conformational Studies

Research indicates that high-molecular-weight polymers derived from L-valine exhibit different conformations when treated with TFA. The presence of TFA can induce a transition from alpha-helical to beta-conformation in poly(L-valine), which may affect the material properties and biological interactions of the resulting compounds .

Native Chemical Ligation

Native chemical ligation (NCL) is a powerful method used for synthesizing larger peptides and proteins. The l-Prolyl-l-valine compound can serve as a key component in NCL processes where TFA is employed to facilitate the reaction between peptide fragments . This method allows for the efficient assembly of complex biomolecules that are difficult to synthesize through traditional methods.

Polymer Applications

The application of l-Prolyl-l-valine in polymer science has shown promising results. When cast from TFA solutions, polymers exhibit unique fibrous structures that can be utilized in various biomedical applications such as scaffolding for tissue engineering .

Mechanism of Action

The mechanism of action of the l-Prolyl-l-valine compound with 2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Structural and Functional Analogues

L-Threonyl-D-valyl-L-prolylglycyl-L-valine Trifluoroacetic Acid Salt

This compound shares key similarities with the target dipeptide-TFA complex, particularly in its use of TFA as a stabilizing counterion and its synthesis via TFA-mediated cleavage .

Key Differences:

Peptide Chain Length: The target compound is a dipeptide (2 amino acids), whereas the analogue is a pentapeptide (5 amino acids). This difference significantly impacts molecular weight, solubility, and stability. Hypothetical Molecular Weight:

- Target compound: ~300 g/mol (C₁₀H₁₅F₃N₂O₅).

- Pentapeptide-TFA salt: ~581 g/mol (C₂₃H₃₈F₃N₅O₈).

Elemental Composition :

- Fluorine content in the dipeptide-TFA complex is higher (19% calculated) due to TFA constituting a larger proportion of the total mass. In contrast, the pentapeptide-TFA salt has 9.89% fluorine .

Synthesis and Purification :

- Both compounds employ TFA for solubilization and purification. However, the pentapeptide required 1 hour of TFA treatment at room temperature, followed by trituration with ether to yield a crystalline solid . The dipeptide-TFA complex likely undergoes a shorter reaction time due to its simpler structure.

Physicochemical Properties

Research Findings and Data Analysis

- Role of TFA: In both compounds, TFA enhances solubility in organic solvents and stabilizes the peptide via ionic interactions.

- Stability : The pentapeptide-TFA salt exhibits a defined melting point (138–141°C), suggesting crystalline stability. The dipeptide-TFA complex, while likely less thermally stable due to its smaller size, benefits from TFA’s desiccating properties, which inhibit hydrolysis .

Biological Activity

The compound l-Prolyl-l-valine in combination with 2,2,2-trifluoroacetic acid (TFA) has garnered attention due to its potential biological activities and applications in various fields, including pharmacology and biochemistry. This article delves into the biological activity of this compound, highlighting relevant studies, toxicological assessments, and its implications in protein synthesis.

Chemical Composition and Properties

- l-Prolyl-l-valine : A dipeptide composed of the amino acids proline and valine.

- 2,2,2-Trifluoroacetic Acid (TFA) : A fluorinated carboxylic acid known for its role as a solvent and reagent in organic synthesis.

The combination of these two compounds results in a unique molecular structure that may influence its biological activity.

Protein Synthesis

Research indicates that l-prolyl-l-valine can significantly impact protein synthesis. In studies involving fasting rats, the administration of keto acids related to leucine and valine demonstrated their role as significant sources of intracellular amino acids for protein synthesis across various organs, particularly the brain and heart . This suggests that l-prolyl-l-valine may similarly facilitate amino acid availability for protein synthesis.

Toxicological Studies

A critical aspect of evaluating the biological activity of any compound is understanding its toxicity. Several studies have assessed the toxicological potential of compounds related to TFA:

- Acute Toxicity : The intravenous LD50 for sodium trifluoroacetate was reported at approximately 1200 mg/kg in mice . This level of toxicity indicates that while TFA can be harmful at high doses, its effects can vary based on administration routes and dosages.

- Chronic Exposure : Repeated-dose studies have shown that prolonged exposure to TFA can lead to increased liver weights and hepatocellular hypertrophy in animal models . Such findings are crucial when considering the safety profile of l-prolyl-l-valine when combined with TFA.

Study on Tripeptides

A study focusing on synthetic tripeptides, including l-valyl-l-prolyl-l-proline (VPP), assessed their toxicological potential over an eight-week period. The study involved both rats and dogs, administering various doses to evaluate clinical signs, body weight changes, and biochemical parameters . While this study did not directly involve l-prolyl-l-valine, it provides a framework for understanding how similar compounds might behave biologically.

Efficacy in Animal Nutrition

Another relevant study examined the efficacy of l-valine produced via fermentation using E. coli. The findings indicated that this form of valine is safe for animal nutrition when used appropriately . Given that l-prolyl-l-valine contains valine as a component, these results may extend to suggest potential safety and efficacy profiles for similar compounds.

Data Summary

Q & A

Q. What are the standard synthetic methodologies for preparing l-Prolyl-l-valine compound with trifluoroacetic acid (1:1)?

- Methodological Answer : The compound is typically synthesized via solid-phase peptide synthesis (SPPS). After chain assembly, the peptide is cleaved from the resin using a trifluoroacetic acid (TFA)-based cocktail (e.g., TFA:H₂O:triisopropylsilane, 95:2.5:2.5 v/v) to remove protecting groups and release the peptide. The TFA counterion forms during neutralization or purification. Post-synthesis, the crude product is purified via reversed-phase HPLC using a mobile phase containing 0.1% TFA to enhance peptide solubility and separation efficiency .

Q. How is the purity of l-Prolyl-l-valine TFA salt assessed in academic research?

- Methodological Answer : Purity is evaluated using a combination of analytical techniques:

- HPLC : A C18 column with a gradient elution (e.g., 0.1% TFA in water/acetonitrile) detects impurities and quantifies purity. TFA improves peak symmetry but may require post-run column flushing to avoid residue buildup .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular weight, though TFA adducts ([M+TFA-H]⁻) may appear; desalting steps (e.g., dialysis) are recommended to minimize interference .

- NMR : ¹H/¹³C NMR in deuterated solvents (e.g., D₂O or DMSO-d₆) identifies structural integrity. Residual TFA signals (δ ~11.5 ppm in ¹⁹F NMR) should be accounted for during analysis .

Q. What safety protocols are critical when handling trifluoroacetic acid in peptide synthesis?

- Methodological Answer : TFA is highly corrosive and volatile. Key precautions include:

- Conducting reactions in a fume hood with nitrile gloves and acid-resistant lab coats.

- Neutralizing waste TFA with a chilled base (e.g., sodium bicarbonate) before disposal to prevent exothermic reactions.

- Storing TFA in sealed containers away from ammonia or amines to avoid hazardous gas formation .

Advanced Research Questions

Q. How can researchers optimize Boc deprotection efficiency while minimizing side reactions in l-Prolyl-l-valine synthesis?

- Methodological Answer : Boc deprotection with TFA requires balancing reaction time and temperature. For proline-rich peptides:

Q. How should discrepancies in NMR data (e.g., unexpected splitting or shifts) be resolved for TFA-containing peptides?

- Methodological Answer : TFA residues or solvent interactions often cause anomalies:

- Solvent Effects : Use high-purity deuterated solvents and avoid TFA-containing buffers during NMR sample preparation.

- Residual TFA Signals : Perform ¹⁹F NMR to quantify TFA content; lyophilize the peptide repeatedly (3–5 cycles) to reduce traces.

- Dynamic Processes : Variable temperature NMR can resolve splitting caused by conformational exchange in proline-valine motifs .

Q. What strategies mitigate TFA-induced suppression of ion signals in mass spectrometric analysis?

- Methodological Answer : TFA’s ion-pairing properties reduce MS sensitivity. Solutions include:

Q. How does TFA influence the long-term stability of l-Prolyl-l-valine under varying storage conditions?

- Methodological Answer : Stability studies should assess:

- Temperature : Store lyophilized peptide at -20°C; avoid repeated freeze-thaw cycles.

- Humidity : Use desiccants (silica gel) in sealed vials to prevent hydrolysis.

- Light Exposure : Amber vials protect against photodegradation.

- Analytical Validation : Monitor degradation via HPLC and MS every 6 months to establish shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.